molecular formula C5H5N5O B3358635 1-amino-7H-purin-6-one CAS No. 81375-77-1

1-amino-7H-purin-6-one

Cat. No.: B3358635
CAS No.: 81375-77-1
M. Wt: 151.13 g/mol
InChI Key: TZLADKNAQIWWPK-UHFFFAOYSA-N
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Description

1-amino-7H-purin-6-one, also known as guanine, is a purine derivative that plays a crucial role in the structure of nucleic acids. It is one of the four main nucleotide bases found in DNA and RNA, where it pairs with cytosine. This compound is essential for the storage and transmission of genetic information in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-7H-purin-6-one can be synthesized through various methods. One common approach involves the formation of a guanine complex. The synthesis typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as guano (bird and bat excrement) or fish scales. The compound can also be synthesized chemically through multi-step organic reactions involving the formation of purine rings .

Chemical Reactions Analysis

1-amino-7H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert guanine into xanthine or uric acid.

    Reduction: Guanine can be reduced to form dihydroguanine.

    Substitution: Guanine can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include xanthine, uric acid, and dihydroguanine .

Scientific Research Applications

1-amino-7H-purin-6-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-7H-purin-6-one involves its role in the formation of nucleic acids. Guanine pairs with cytosine through hydrogen bonding, which is crucial for the stability of the DNA double helix. It also participates in various cellular processes, including signal transduction and energy transfer, by forming part of molecules like guanosine triphosphate (GTP) .

Comparison with Similar Compounds

1-amino-7H-purin-6-one can be compared with other purine derivatives such as adenine, xanthine, and hypoxanthine:

    Adenine: Another purine base that pairs with thymine in DNA and uracil in RNA.

    Xanthine: An oxidation product of guanine and a precursor to uric acid.

    Hypoxanthine: An intermediate in the degradation of adenine and guanine.

The uniqueness of this compound lies in its specific pairing with cytosine and its role in the genetic code .

Properties

IUPAC Name

1-amino-7H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-10-2-9-4-3(5(10)11)7-1-8-4/h1-2H,6H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLADKNAQIWWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321403
Record name NSC374513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81375-77-1
Record name NSC374513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC374513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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